An In-depth Technical Guide to the Synthesis and Characterization of 9,10-Dioxo Ketotifen
An In-depth Technical Guide to the Synthesis and Characterization of 9,10-Dioxo Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 9,10-Dioxo Ketotifen, a derivative of the well-known antihistamine, Ketotifen. This document delves into a proposed synthetic pathway, leveraging established oxidation methodologies for cyclic ketones. Furthermore, it outlines a detailed analytical workflow for the structural elucidation and purity assessment of the synthesized compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the chemical manipulation of the Ketotifen scaffold and the analytical techniques essential for the characterization of its derivatives.
Introduction: The Rationale for 9,10-Dioxo Ketotifen
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer. Its therapeutic applications in the management of allergic conjunctivitis, rhinitis, and asthma are well-documented. The chemical structure of Ketotifen, featuring a tricyclic benzo[1][2]cyclohepta[1,2-b]thiophen-10-one core, presents multiple sites for structural modification. The introduction of a second carbonyl group at the C-9 position to yield 9,10-Dioxo Ketotifen, an α-diketone, is a strategic modification intended to explore the impact of this functional group on the molecule's pharmacological profile.
The rationale for this derivatization is multifold:
-
Modulation of Receptor Binding: The introduction of a highly polarized α-diketone moiety can significantly alter the electronic and steric properties of the molecule, potentially leading to modified binding affinity and selectivity for histamine receptors or other biological targets.
-
Investigation of Metabolic Stability: The oxidation of the C-9 position may mimic or block potential metabolic pathways of Ketotifen, providing insights into its biotransformation and potentially leading to analogs with improved pharmacokinetic properties.
-
Exploration of Novel Biological Activities: α-Diketones are known to exhibit a range of biological activities. The synthesis of 9,10-Dioxo Ketotifen opens an avenue to explore novel therapeutic applications beyond its antihistaminic origins.
This guide will provide a theoretical yet practically grounded framework for the synthesis of this novel derivative and a robust strategy for its comprehensive characterization.
Synthetic Approach: The Riley Oxidation of Ketotifen
The synthesis of 9,10-Dioxo Ketotifen from Ketotifen involves the selective oxidation of the methylene group at the C-9 position, which is alpha to the existing carbonyl group at C-10. A well-established and effective method for such a transformation is the Riley oxidation , which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[3][4][5][6] This reaction is known for its ability to oxidize active methylene groups adjacent to carbonyls to afford 1,2-dicarbonyl compounds.[3][4][5]
Proposed Reaction Scheme
Caption: Proposed synthesis of 9,10-Dioxo Ketotifen via Riley oxidation.
Detailed Experimental Protocol
Materials:
-
Ketotifen (starting material)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ketotifen (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 to 1.5 equivalents) portion-wise. The use of a slight excess of SeO₂ ensures complete conversion of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated elemental selenium (a black solid).
-
Dilute the filtrate with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 9,10-Dioxo Ketotifen.
Causality Behind Experimental Choices:
-
Solvent: 1,4-Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a high boiling point suitable for reflux conditions.
-
Stoichiometry: A slight excess of selenium dioxide is used to drive the reaction to completion.
-
Work-up: The aqueous work-up is crucial to remove any remaining inorganic byproducts and unreacted selenium dioxide. The sodium bicarbonate wash neutralizes any acidic species.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the expected product.
Characterization of 9,10-Dioxo Ketotifen
A comprehensive characterization is essential to confirm the structure and purity of the synthesized 9,10-Dioxo Ketotifen. The following analytical techniques are proposed:
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its functional groups.
-
Expected Observations: The IR spectrum of 9,10-Dioxo Ketotifen is expected to show two distinct carbonyl (C=O) stretching frequencies characteristic of an α-diketone. Due to conjugation and the cyclic nature of the system, these peaks are anticipated in the range of 1680-1720 cm⁻¹.[2] The presence of two peaks may be due to symmetric and asymmetric stretching modes. The disappearance of the C-H stretching bands associated with the methylene group at the 9-position of Ketotifen would also be a key indicator of successful oxidation.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Principle: ¹H NMR provides information about the number, chemical environment, and connectivity of protons in a molecule.
-
Expected Observations: The most significant change in the ¹H NMR spectrum compared to Ketotifen will be the disappearance of the singlet corresponding to the two protons of the methylene group at the 9-position. The signals for the aromatic and piperidine ring protons should remain, although their chemical shifts may be slightly altered due to the electronic changes in the central ring.
-
-
¹³C NMR:
-
Principle: ¹³C NMR provides information about the different carbon environments in a molecule.
-
Expected Observations: The ¹³C NMR spectrum will be highly informative. The signal for the methylene carbon at the 9-position in Ketotifen will be absent. Two new signals corresponding to the two carbonyl carbons (C-9 and C-10) are expected to appear in the downfield region, typically between 190 and 220 ppm for ketones.[7][8][9] The exact chemical shifts will be influenced by the electronic environment of the tricyclic system.
-
3.1.3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.
-
Expected Observations:
-
Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak ([M]⁺) corresponding to the molecular weight of 9,10-Dioxo Ketotifen.
-
Fragmentation Pattern: The fragmentation pattern will likely involve α-cleavage adjacent to the carbonyl groups, leading to the loss of fragments from the piperidine ring.[10][11][12] The presence of characteristic fragments will further support the proposed structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
-
Methodology: A reverse-phase HPLC method should be developed and validated. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer and/or acid modifier) would be a good starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Outcome: The HPLC analysis will provide a quantitative measure of the purity of the synthesized 9,10-Dioxo Ketotifen.
Summary of Expected Characterization Data
| Technique | Expected Key Observations |
| IR Spectroscopy | Two C=O stretching bands in the 1680-1720 cm⁻¹ region. Absence of C-H stretch for the C-9 methylene group. |
| ¹H NMR | Disappearance of the singlet for the C-9 methylene protons. |
| ¹³C NMR | Appearance of two new carbonyl carbon signals in the 190-220 ppm range. Absence of the C-9 methylene carbon signal. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. Characteristic fragmentation pattern involving α-cleavage. |
| HPLC | A single major peak indicating high purity. |
Self-Validating Systems and Trustworthiness
The robustness of this technical guide lies in the convergence of the proposed synthetic and analytical methodologies. The synthesis is based on a well-established named reaction, the Riley oxidation, which has a predictable outcome for the target transformation.
The characterization workflow forms a self-validating system:
-
Consistency across Techniques: The data obtained from IR, ¹H NMR, ¹³C NMR, and MS must be internally consistent and collectively support the structure of 9,10-Dioxo Ketotifen. For instance, the loss of the methylene group observed in NMR should correspond to the appearance of a new carbonyl group in IR and the change in molecular weight in MS.
-
Purity Confirmation: The purity determined by HPLC should be corroborated by the absence of significant impurity signals in the NMR spectra.
-
Reference Comparison: While a direct reference standard for 9,10-Dioxo Ketotifen is not available, the spectroscopic data should be compared with known data for similar α-diketone structures and the starting material, Ketotifen.
Conclusion
This technical guide outlines a comprehensive and scientifically sound approach for the synthesis and characterization of 9,10-Dioxo Ketotifen. The proposed synthetic route utilizing the Riley oxidation is a plausible and efficient method for accessing this novel derivative. The detailed characterization plan, employing a suite of modern analytical techniques, provides a robust framework for confirming the identity and purity of the target compound. This work serves as a foundational resource for researchers aiming to explore the chemical space around the Ketotifen scaffold, potentially leading to the discovery of new therapeutic agents with enhanced or novel pharmacological properties.
References
-
Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]
-
AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]
-
ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]
- Google Patents. US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
National Center for Biotechnology Information. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. [Link]
-
Royal Society of Chemistry. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
- Google Patents. US4107210A - Synthesis of alpha-diketones.
-
ScienceDirect. THE STRUCTURES OF FIVE CYCLIC DIKETONES ISOLATED FROM COFFEE. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Photophysical studies of 9,10-phenanthrenequinones. [Link]
-
National Center for Biotechnology Information. Selective methylene oxidation in α,β-unsaturated carbonyl natural products. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]
-
Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [Link]
-
YouTube. Riley Oxidation. [Link]
-
Chemistry Stack Exchange. Ketone infrared spectra. [Link]
-
ResearchGate. Synthesis of α‐arylselanyl ketones using selenium dioxide. [Link]
-
ResearchGate. 1,3-Diketones. Synthesis and properties. [Link]
-
Organic Syntheses. phenanthrenequinone. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry Stack Exchange. Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]
-
ResearchGate. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [Link]
-
CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]
- Google Patents. US4510090A - Method for the production of phenanthrenequinone.
-
Compound Interest. A guide to 13C NMR chemical shift values. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
-
ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
- Google Patents.
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
PubMed. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]
-
Wikipedia. Dibenzosuberone. [Link]
-
Grokipedia. Phenanthrenequinone. [Link]
-
RosDok. Selective Oxidation of C16 Macrocyclic Diene to Epoxides and Ketones. [Link]
-
NPTEL. Module 1 : Oxidation Reactions. [Link]
-
ADICHEMISTRY. selenium dioxide SeO2 Riley oxidation. [Link]
-
YouTube. Selenium Dioxide in Organic Chemistry | Riley Oxidation | Chemical Reactions and Equations for Exam. [Link]
Sources
- 1. US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds - Google Patents [patents.google.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. adichemistry.com [adichemistry.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. ADICHEMISTRY ADICHEMADI UPDATES: selenium dioxide SeO2 Riley oxidation [adichemadi.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
